molecular formula C12H12O5S B14529464 Methyl 2-(2-methoxy-2-oxoethyl)-2H-1,3-benzoxathiole-2-carboxylate CAS No. 62675-19-8

Methyl 2-(2-methoxy-2-oxoethyl)-2H-1,3-benzoxathiole-2-carboxylate

Cat. No.: B14529464
CAS No.: 62675-19-8
M. Wt: 268.29 g/mol
InChI Key: CBGUNWXIDKPXCD-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxy-2-oxoethyl)-2H-1,3-benzoxathiole-2-carboxylate is a chemical compound with the molecular formula C12H12O5S. This compound is known for its unique structure, which includes a benzoxathiole ring fused with a carboxylate ester group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methoxy-2-oxoethyl)-2H-1,3-benzoxathiole-2-carboxylate typically involves the reaction of 2-mercaptobenzoic acid with methyl 2-bromo-2-methoxyacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptobenzoic acid attacks the bromomethyl group, leading to the formation of the benzoxathiole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxy-2-oxoethyl)-2H-1,3-benzoxathiole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-methoxy-2-oxoethyl)-2H-1,3-benzoxathiole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxy-2-oxoethyl)-2H-1,3-benzoxathiole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-methoxy-2-oxoethyl)benzoate
  • Methyl 3-(2-methoxy-2-oxoethyl)thio propionate

Uniqueness

Methyl 2-(2-methoxy-2-oxoethyl)-2H-1,3-benzoxathiole-2-carboxylate is unique due to its benzoxathiole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

62675-19-8

Molecular Formula

C12H12O5S

Molecular Weight

268.29 g/mol

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)-1,3-benzoxathiole-2-carboxylate

InChI

InChI=1S/C12H12O5S/c1-15-10(13)7-12(11(14)16-2)17-8-5-3-4-6-9(8)18-12/h3-6H,7H2,1-2H3

InChI Key

CBGUNWXIDKPXCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(OC2=CC=CC=C2S1)C(=O)OC

Origin of Product

United States

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